Chalcone derivative 1
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Overview
Description
Chalcone derivative 1 is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system, specifically a 1,3-diphenyl-2-propen-1-one derivative . Chalcone derivatives exhibit a wide range of therapeutic activities, including anticancer, antioxidant, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, and cardiovascular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chalcone derivatives are primarily synthesized using the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone or its derivative with benzaldehyde or its derivative in the presence of a strong base such as sodium hydroxide, potassium hydroxide, or sodium hydride as a catalyst in a polar solvent . The reaction typically proceeds under mild conditions, often at room temperature, and the product precipitates out of the solution, which can then be filtered and purified .
Industrial Production Methods: In industrial settings, the synthesis of chalcone derivatives can be scaled up using similar reaction conditions. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then isolated through filtration, washed, and purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Chalcone derivatives undergo various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form flavones or other oxidized products.
Reduction: Reduction of chalcones can lead to the formation of dihydrochalcones.
Substitution: Chalcones can undergo electrophilic substitution reactions on the aromatic rings.
Cyclization: Chalcones can cyclize to form flavonoids or other cyclic compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Cyclization: Cyclization reactions can be catalyzed by acids or bases
Major Products:
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated chalcones.
Cyclization: Flavonoids and other cyclic compounds
Scientific Research Applications
Chalcone derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in plant metabolism and as potential bioactive compounds.
Medicine: Investigated for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of pharmaceuticals, agrochemicals, and as additives in food and cosmetics
Mechanism of Action
Chalcone derivatives are compared with other similar compounds such as flavonoids, isoflavonoids, and other polyphenolic compounds:
Flavonoids: Both chalcones and flavonoids have similar structures, but flavonoids are cyclic while chalcones are open-chain compounds.
Isoflavonoids: Isoflavonoids are derived from chalcones but have different substitution patterns on the aromatic rings.
Polyphenolic Compounds: Chalcones share similar antioxidant properties with other polyphenolic compounds but have unique structural features that allow for diverse chemical modifications
Comparison with Similar Compounds
- Flavonoids
- Isoflavonoids
- Polyphenolic compounds
- Azachalcones
- Isoxazoles
- Pyrazoles
- Indole-grounded chalcones .
Chalcone derivative 1 stands out due to its versatile chemical reactivity and wide range of biological activities, making it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C17H13F3O2 |
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Molecular Weight |
306.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3 |
InChI Key |
BDZOPPCXQXPRKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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